A Comprehensive Technical Guide to 2,6-Pyridinedicarbonyl Dichloride
A Comprehensive Technical Guide to 2,6-Pyridinedicarbonyl Dichloride
Introduction
2,6-Pyridinedicarbonyl dichloride, with the CAS number 3739-94-4, is a highly reactive organic compound that serves as a pivotal building block in supramolecular chemistry, medicinal chemistry, and materials science.[1][2][3][4] Its rigid pyridine (B92270) core and two reactive acyl chloride functionalities allow for the construction of complex molecular architectures, including macrocycles, polymers, and novel ligands for metal coordination. This guide provides an in-depth overview of its properties, synthesis, and applications, with a focus on experimental protocols for researchers and professionals in drug development.
Chemical and Physical Properties
The fundamental physicochemical properties of 2,6-pyridinedicarbonyl dichloride are summarized in the table below. These characteristics are essential for its handling, reaction setup, and purification.
| Property | Value | Reference |
| CAS Number | 3739-94-4 | [1][2][4][5][6] |
| Molecular Formula | C₇H₃Cl₂NO₂ | [1][2] |
| Molecular Weight | 204.01 g/mol | [1][2][4] |
| Appearance | White to brown crystalline powder/crystals | [1] |
| Melting Point | 56-58 °C | [1][4][5] |
| Boiling Point | 284 °C | [4][5] |
| Density | 1.506 g/cm³ | [1] |
| Solubility | Insoluble in water; soluble in acetone (B3395972) and diethyl ether | [1][7] |
| Vapor Pressure | 0.00292 mmHg at 25°C | [1] |
| Refractive Index | 1.576 | [1] |
| Flash Point | 126.007 °C | [1] |
Safety and Handling
2,6-Pyridinedicarbonyl dichloride is a corrosive and moisture-sensitive compound that requires careful handling in a controlled laboratory environment.[3][8][9] Adherence to appropriate safety protocols is crucial to minimize risks.
| Hazard Information | Precautionary Measures |
| Causes severe skin burns and eye damage (H314)[2][10]. | Wear protective gloves, clothing, eye, and face protection (P280)[10]. |
| May cause respiratory irritation[8]. | Do not breathe dust/fume/gas/mist/vapors/spray (P260)[10]. Use only in a well-ventilated area[8]. |
| Harmful if swallowed or inhaled (H302 + H332)[4]. | Wash thoroughly after handling (P264)[10]. If swallowed, rinse mouth and do not induce vomiting[10]. If inhaled, move to fresh air[10]. |
| Moisture sensitive; reacts with water[3][9]. | Store in a dry, cool, and well-ventilated place in a tightly closed container[8][9]. Protect from moisture[8][9]. |
| Incompatible with water, strong bases, and strong oxidizing agents[9]. | Avoid contact with incompatible materials[9]. |
Applications in Organic Synthesis
The primary utility of 2,6-pyridinedicarbonyl dichloride lies in its role as a precursor for a variety of complex organic molecules. Its bifunctional nature makes it an ideal candidate for polymerization and macrocyclization reactions. Key applications include:
-
Synthesis of Macrocycles: It is a crucial reagent in the preparation of pyridine-based polyamido-polyester optically active macrocycles.[1][4][11]
-
Preparation of Schiff Bases: It serves as a starting material for the synthesis of pyridine-bridged 2,6-bis-carboxamide Schiff's bases, which have been investigated for their potential antimicrobial properties.[1][4]
-
Ligand Development: The pyridine nitrogen and the amide functionalities derived from it can chelate metal ions, making it a valuable component in the design of novel ligands.
-
Fluorescent Probes: It is used in the synthesis of molecules like N,N′-bis(1-pyrenylmethyl)pyridine-2,6-dicarboxamide, which have applications in fluorescence spectroscopy.[1][4]
Experimental Protocols
Synthesis of 2,6-Pyridinedicarbonyl Dichloride
This protocol details the preparation of the title compound from its corresponding dicarboxylic acid.
Reaction: Pyridine-2,6-dicarboxylic acid is converted to 2,6-pyridinedicarbonyl dichloride using thionyl chloride or oxalyl chloride.
Methodology:
-
Using Thionyl Chloride:
-
Suspend pyridine-2,6-dicarboxylic acid (0.52 mmol, 105 mg) in thionyl chloride (7 mL).[10]
-
Heat the mixture to reflux and maintain for 3 hours.[10]
-
After the reaction is complete, remove the excess thionyl chloride under reduced pressure to yield a white solid.[10]
-
The crude product can be used in subsequent steps without further purification.[10]
-
-
Using Oxalyl Chloride:
-
Suspend pyridine-2,6-dicarboxylic acid in dichloromethane (B109758) (DCM, 30-50 mL).
-
Add a catalytic amount of dimethylformamide (DMF, 5-10 drops).
-
Add oxalyl chloride (4-6 equivalents) dropwise to the suspension.
-
Stir the mixture vigorously at room temperature for 3-4 hours until a clear solution is formed.
-
Remove the solvent and volatile residues using a rotary evaporator.
-
Further remove any remaining residues by azeotropic distillation with anhydrous toluene.
-
The resulting crude acid chloride should be dried under vacuum and used immediately.
-
Synthesis of Pyridine-Bridged 2,6-bis-carboxamide Schiff's Bases
This protocol exemplifies the use of 2,6-pyridinedicarbonyl dichloride in the synthesis of more complex molecules with potential biological activity.[1][2]
Reaction: A multi-step synthesis starting with the coupling of 2,6-pyridinedicarbonyl dichloride with an amino acid ester, followed by hydrazinolysis and condensation with an aldehyde.
Methodology:
-
Synthesis of 2,6-bis-carboxamide pyridine methyl esters:
-
Hydrazinolysis to form bis-hydrazides:
-
Treat the resulting 2,6-bis-carboxamide pyridine methyl esters with hydrazine (B178648) hydrate (B1144303) in absolute ethanol.[1][2]
-
This step converts the methyl esters to hydrazides.
-
-
Formation of Schiff's Bases:
Conclusion
2,6-Pyridinedicarbonyl dichloride is a versatile and valuable reagent in modern organic synthesis. Its ability to readily react with nucleophiles to form stable amide bonds makes it a cornerstone for the construction of intricate molecular designs. A thorough understanding of its properties and safe handling procedures is paramount for its effective and secure utilization in research and development, particularly in the quest for new therapeutic agents and advanced materials.
References
- 1. Synthesis of Some New Pyridine-2,6-carboxamide-derived Schiff Bases as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scientificlabs.ie [scientificlabs.ie]
- 4. 2,6-Pyridinedicarbonyl dichloride 97 3739-94-4 [sigmaaldrich.com]
- 5. 2,6-Pyridinedicarbothioic acid - Wikipedia [en.wikipedia.org]
- 6. WO2003082824A1 - Synthesis of 2,6-dicarbonylpyridines - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. 2,6-吡啶二甲酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 2,6-Pyridinedicarboxylic acid chloride | 3739-94-4 [chemicalbook.com]
- 10. Item - Synthesis and Characterization of Pyridine-Based Polyamido-Polyester Optically Active Macrocycles and Enantiomeric Recognition for d- and l-Amino Acid Methyl Ester Hydrochloride - figshare - Figshare [figshare.com]
- 11. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
